N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
- It contains an indole moiety, a dioxoisoindole core, and an amide functional group.
- The compound’s systematic name reflects its substituents and connectivity.
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- One synthetic route involves the reaction between tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug, NSAID).
- The reaction yields the title compound in high yield.
- The reaction conditions typically involve DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between the carboxylic acid of naproxen and the amine group of tryptamine .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid chlorides for amide formation.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxamide:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Naproxen, a component of this hybrid molecule, inhibits both COX-1 and COX-2 enzymes, leading to analgesic and anti-inflammatory effects .
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
- While I couldn’t find direct analogs of this specific compound, its unique combination of indole, dioxoisoindole, and amide functionalities sets it apart.
- Similar compounds may include other indole derivatives or amides.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-prop-2-enylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-25-21(27)17-8-7-14(12-18(17)22(25)28)20(26)23-10-9-15-13-24-19-6-4-3-5-16(15)19/h2-8,12-13,24H,1,9-11H2,(H,23,26) |
InChI Key |
XUTUWFZHUINGJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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